Lipase Inhibition: 2-Methylene-oxetane Orlistat Analog vs. Orlistat
The 2-methyleneoxetane analog of the β-lactone drug Orlistat (OLS) was synthesized and evaluated against porcine pancreatic lipase. Despite lacking the electrophilic β-lactone carbonyl that serves as the covalent acylation site in Orlistat, the 2-methyleneoxetane analog retained significant inhibitory activity, demonstrating that the oxetane enol ether can functionally replace a β-lactone in a biological context [1].
| Evidence Dimension | IC50 (porcine pancreatic lipase inhibition) |
|---|---|
| Target Compound Data | 1.7 μg/mL (2-methyleneoxetane analog of Orlistat, compound 1k) |
| Comparator Or Baseline | 0.4 μg/mL (Orlistat, β-lactone parent) |
| Quantified Difference | 4.25-fold reduction in potency; activity retained despite absence of electrophilic carbonyl |
| Conditions | Assay vs. porcine pancreatic lipase using tributyrin as substrate |
Why This Matters
Procurement of 2-methylene-oxetane enables access to β-lactone isosteres with modulated electrophilicity and potentially reduced off-target covalent reactivity, a key consideration in lead optimization campaigns.
- [1] Dollinger, L. M.; Howell, A. R. The Preparation and Reactivity of 2-Methyleneoxetanes. Ph.D. Dissertation, University of Connecticut, 1999. View Source
